4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
NCZGZQWRTIFQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The reaction conditions generally include:
Catalyst: Copper(I) iodide (CuI)
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium
Reduction: LiAlH₄ in dry ether
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted triazoles
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, which can inhibit enzyme activity or modulate receptor function. The pathways involved often include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
- Chloro and Bromo Analogs : Isostructural compounds such as 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-1H-1,2,3-triazoles () exhibit reduced electron-withdrawing effects compared to the CF₃ group. The CF₃ substituent’s higher electronegativity enhances dipole moments (~5 D for triazoles) and influences binding interactions in therapeutic targets. For instance, chloro derivatives demonstrate antimicrobial activity, but CF₃ analogs may offer improved pharmacokinetic profiles due to increased metabolic resistance .
- Fluorinated Analogs : describes (E/Z)-4-{1-Fluoro-2-[4-(trifluoromethyl)phenyl]vinyl}-1-(4-methoxyphenyl)-1H-1,2,3-triazole. The vinyl fluoride introduces steric hindrance and configurational isomerism (E/Z ratio = 64/36), reducing conformational flexibility compared to the parent compound .
Electron-Donating vs. Electron-Withdrawing Substituents
- Methoxy-Substituted Analogs : Compounds like 4-(5-chloro-2-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole () contrast sharply with the CF₃-substituted triazole. The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents but reducing metabolic stability. Yields for methoxy derivatives (e.g., 53% in ) are comparable to CF₃ analogs, but their biological activity profiles differ due to electronic effects .
Heterocyclic Hybrids
- Pyrazole-Triazole Hybrids: highlights 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole, where the CF₃ group on the pyrazole core complicates Sonogashira cross-coupling due to steric and electronic hindrance. This contrasts with the straightforward CuAAC synthesis of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole .
- Thiazole-Triazole Hybrids : describes thiazole-linked triazoles with chloro/fluoro substituents. These hybrids exhibit varied bioactivity; for example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole shows antimicrobial activity, but CF₃-substituted analogs may enhance target binding via stronger hydrophobic interactions .
Antimicrobial and Antifungal Activity
- Chloro Derivatives : reports chloro-substituted triazoles with moderate antimicrobial activity (e.g., MIC = 8–16 µg/mL against S. aureus). The CF₃ analog’s higher lipophilicity may improve membrane penetration but could also increase toxicity .
- Fungicidal Triazoles : describes triazole esters with 70% inhibition of Sclerotinia sclerotiorum at 50 mg/L. The CF₃ group in 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole may offer similar efficacy with reduced dosage requirements due to enhanced binding affinity .
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : ’s compound 17, featuring a benzoxathiepine-triazole hybrid, shows isoform-selective inhibition (Kᵢ = 12 nM for CA IX). The simpler CF₃-substituted triazole may lack this selectivity but could serve as a lead for optimizing pharmacokinetic properties .
Thermal and Solubility Properties
- Melting Points : CF₃-substituted triazoles (e.g., 154–173°C in ) generally exhibit higher melting points than halogenated analogs due to stronger dipole-dipole interactions .
- Lipophilicity : LogP values for CF₃ analogs are ~2.5–3.5, compared to 1.8–2.2 for chloro derivatives, enhancing blood-brain barrier penetration but risking solubility issues .
Biological Activity
The compound 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole is a member of the triazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential applications in pest control and medicinal chemistry, particularly in the context of anti-cancer and anti-microbial properties.
4-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole can be synthesized through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been shown to yield high purity products with significant regioselectivity under optimized conditions . The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole encompasses several key areas:
1. Pest Control
Research indicates that this compound exhibits potent insecticidal and acaricidal activities. It has been formulated into pest control agents effective against various agricultural pests at lower concentrations. The compound's mechanism of action likely involves interference with critical biological pathways in target organisms .
| Activity | Target Organisms | Effectiveness |
|---|---|---|
| Insecticidal | Various agricultural pests | Effective at low doses |
| Acaricidal | Mites | High efficacy reported |
2. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of triazole derivatives. For instance, compounds related to 4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole have demonstrated significant growth inhibition against a panel of human cancer cell lines. One notable study reported that derivatives showed GI50 values in the nanomolar range against acute myeloid leukemia (AML) cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 7h | M9 ENL1 AML | 0.56 |
| 7a | M9 ENL1 AML | 1.9 |
3. Anti-Microbial Activity
The compound has also been evaluated for its anti-microbial properties. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis through the inhibition of DprE1 protein activity. This suggests potential as a therapeutic agent for tuberculosis treatment .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Study on Hybrid Compounds : A study synthesized novel hybrids of 1,2,3-triazoles linked with benzoxazoles and tested their anti-tubercular activity. The results indicated that certain derivatives exhibited significant inhibition against DprE1 with IC50 values below 6 μg/mL .
- In Vitro Testing : Another investigation screened triazole derivatives against a variety of cancer cell lines. The most potent compounds were identified based on their ability to inhibit NF-κB signaling pathways, crucial for cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
